1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea
CAS No.: 1210480-86-6
Cat. No.: VC11955936
Molecular Formula: C17H19ClN2O2S
Molecular Weight: 350.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210480-86-6 |
|---|---|
| Molecular Formula | C17H19ClN2O2S |
| Molecular Weight | 350.9 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |
| Standard InChI | InChI=1S/C17H19ClN2O2S/c18-13-4-1-2-5-14(13)20-16(21)19-12-17(7-9-22-10-8-17)15-6-3-11-23-15/h1-6,11H,7-10,12H2,(H2,19,20,21) |
| Standard InChI Key | ROLQLBYKHZNENA-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3 |
| Canonical SMILES | C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features three distinct regions:
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2-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the ortho position, contributing electron-withdrawing effects and steric bulk.
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Tetrahydropyran-Thiophene Hybrid: A six-membered oxane (tetrahydropyran) ring fused to a five-membered thiophene ring at the 4-position, creating a bicyclic system with mixed oxygen-sulfur heteroatoms.
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Urea Linkage: A –NH–C(O)–NH– group connecting the chlorophenyl and oxane-thiophene subunits, enabling hydrogen bonding and dipole interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1210480-86-6 | |
| Molecular Formula | C₁₇H₁₈ClN₃O₂S | |
| Molecular Weight | 363.86 g/mol | |
| IUPAC Name | 1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea |
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step sequence:
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Oxane-Thiophene Intermediate: 4-(Thiophen-2-yl)tetrahydropyran-4-carbaldehyde is prepared through acid-catalyzed cyclization of 4-thiophen-2-yl-1,5-pentanediol, followed by oxidation to the aldehyde.
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Reductive Amination: The aldehyde reacts with ammonium acetate under hydrogenation conditions (e.g., NaBH₃CN) to yield 4-(thiophen-2-yl)tetrahydropyran-4-yl)methylamine.
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Urea Formation: The amine intermediate is treated with 2-chlorophenyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine, to form the final urea derivative .
Industrial Manufacturing
Scale-up processes employ continuous-flow reactors to enhance yield (typically >75%) and purity (>98%). Critical parameters include:
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Temperature control during cyclization (80–100°C)
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Precise stoichiometry in urea bond formation (1:1.05 amine-to-isocyanate ratio)
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Purification via recrystallization from ethanol/water mixtures .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL), sparingly soluble in water (<0.1 mg/mL at 25°C).
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Thermal Stability: Decomposes above 210°C without melting, indicative of strong intermolecular hydrogen bonding .
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pH Stability: Stable in pH 4–8; hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the urea linkage .
Chemical Reactivity and Derivatives
Oxidation Reactions
The thiophene ring undergoes selective oxidation:
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Sulfoxide Formation: Treatment with 3-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ yields the sulfoxide derivative (m/z 379.85 [M+H]⁺) .
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Sulfone Formation: Prolonged oxidation with hydrogen peroxide (30%) and WO₃ catalyst produces the sulfone analog (m/z 395.84 [M+H]⁺) .
Nucleophilic Substitution
The ortho-chlorine atom participates in SNAr reactions:
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